molecular formula GaAs<br>AsGa B074776 Gallium arsenide CAS No. 1303-00-0

Gallium arsenide

Cat. No.: B074776
CAS No.: 1303-00-0
M. Wt: 144.64 g/mol
InChI Key: JBRZTFJDHDCESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium arsenide (GaAs) is a III-V compound semiconductor with a zinc blende crystal structure (space group T2d-F-43m) and a lattice constant of 565.3 pm . Unlike silicon, GaAs is a direct bandgap material, enabling efficient light emission and absorption, which is critical for optoelectronic applications . Its high electron mobility (approximately 8,500 cm²/Vs) and thermal stability make it superior to silicon for high-frequency and high-speed devices, such as microwave integrated circuits and solar cells .

GaAs is synthesized via liquid-phase epitaxial growth, where arsenic-gallium melts crystallize to form high-purity epitaxial layers . These layers are essential for manufacturing semiconductor devices, including heterostructure lasers and radiation-hard sensors. Chromium-doped GaAs (GaAs:Cr) exhibits exceptional radiation resistance, making it suitable for use in harsh environments, such as space technology and nuclear facilities .

Globally, GaAs accounts for a significant share of gallium consumption (94% alongside gallium nitride, GaN) . Its applications extend to ternary compounds like aluminum this compound (AlGaAs) and indium this compound (InGaAs), which are used in advanced photonic and electronic systems .

Safety Considerations: GaAs contains toxic arsenic, posing hazards such as carcinogenicity (H350), reproductive toxicity (H360F), and organ damage (H372) . Proper handling and disposal protocols are critical in industrial settings.

Scientific Research Applications

Semiconductor Devices

High Electron Mobility Transistors (HEMTs)
GaAs is widely used in HEMTs due to its high electron mobility, which allows for faster operation compared to silicon-based transistors. HEMTs are crucial in applications requiring high frequency and low noise, such as satellite communications and radar systems .

Microwave Integrated Circuits (MICs)
GaAs is the preferred material for microwave frequency integrated circuits, including monolithic microwave integrated circuits (MMICs). These circuits are essential for telecommunications and military applications, where performance at high frequencies is critical .

Laser Diodes
The direct bandgap of GaAs makes it ideal for laser diodes used in optical communication systems. GaAs laser diodes are efficient and can operate at various wavelengths, making them suitable for fiber optic networks .

Optoelectronic Applications

Photovoltaic Cells
GaAs solar cells are known for their high efficiency and performance in space applications. They have been utilized in various missions, including the Mars Exploration Rovers and the Hubble Space Telescope. Multi-junction GaAs solar cells can achieve efficiencies exceeding 32% under concentrated sunlight conditions .

Infrared Emitting Diodes (IREDs)
Due to its ability to emit infrared light efficiently, GaAs is used in IREDs for remote sensing and communication technologies. These devices are critical in applications such as night vision equipment and optical sensors .

Medical Applications

Cancer Treatment
Gallium compounds, including this compound, have shown potential in cancer therapy. Gallium nitrate has been studied for its ability to inhibit tumor cell proliferation and has demonstrated efficacy against certain types of cancers without the typical side effects associated with conventional chemotherapy .

Diagnostic Imaging
Research into gallium-based compounds has led to advancements in imaging techniques. GaAs detectors are employed in medical imaging devices due to their sensitivity and speed, enhancing diagnostic capabilities .

Defense and Aerospace

Military Communications
The properties of GaAs make it suitable for high-performance communication systems used by military forces. Its ability to function effectively at high frequencies allows for secure and reliable communication links .

Aerospace Applications
GaAs components are utilized in various aerospace technologies due to their reliability under extreme conditions. The material's thermal stability makes it ideal for use in satellites and spacecraft, where performance can be compromised by harsh environments .

Environmental Considerations

While GaAs offers many advantages, its production poses environmental challenges due to the toxicity of arsenic. Research is ongoing to develop safer manufacturing processes and recycling methods to mitigate these risks while maintaining the benefits of GaAs technology .

Comparative Overview of GaAs Applications

Application Area Key Features Examples
Semiconductor DevicesHigh electron mobility, fast operationHEMTs, MICs
OptoelectronicsDirect bandgap, efficient light emissionLaser diodes, IREDs
PhotovoltaicsHigh efficiency under sunlightMulti-junction solar cells
Medical ApplicationsAntitumor propertiesGallium nitrate for cancer treatment
Defense & AerospaceReliability under extreme conditionsMilitary communication systems

Mechanism of Action

Gallium arsenide exerts its effects through its semiconductor properties. It has a direct band gap, which allows it to efficiently convert light into electricity and vice versa. The molecular targets and pathways involved include the conduction and valence bands, where electrons and holes are generated and recombined to produce electrical signals .

Comparison with Similar Compounds

III-V Semiconductors

Gallium Nitride (GaN)

  • Properties : GaN has a wider bandgap (~3.4 eV) and a wurtzite crystal structure, enabling high-power and high-temperature operation.
  • Applications : Predominantly used in blue LEDs, laser diodes, and 5G communication devices .
  • Advantages Over GaAs : Higher breakdown voltage and thermal conductivity, but lower electron mobility (~2,000 cm²/Vs) .

Gallium Phosphide (GaP)

  • Properties : Indirect bandgap (~2.26 eV) limits its optoelectronic efficiency.
  • Applications : Red and green LEDs, though less common than GaAs-based devices due to lower mobility (~250 cm²/Vs) .

Gallium Antimonide (GaSb)

  • Properties : Narrow bandgap (~0.72 eV) suits infrared detection.
  • Applications : Thermophotovoltaic systems and infrared sensors .

Indium Arsenide (InAs)

  • Properties : Extremely high electron mobility (~40,000 cm²/Vs) but narrow bandgap (~0.36 eV).
  • Applications : High-speed transistors and infrared imaging .

Ternary Alloys

Aluminum Gallium Arsenide (AlGaAs)

  • Properties : Bandgap tunability (1.42–2.16 eV) by adjusting aluminum content.
  • Applications : Quantum well lasers and high-efficiency solar cells .

Indium this compound (InGaAs)

  • Properties : Combines high mobility (InAs) with adjustable bandgap (0.36–1.42 eV).
  • Applications: Fiber-optic communication detectors and low-noise amplifiers .

Other Compound Semiconductors

Silicon Carbide (SiC)

  • Properties : Wide bandgap (~3.3 eV), high thermal conductivity.
  • Applications : Electric vehicle power electronics and radiation-hard devices .

Cadmium Telluride (CdTe)

  • Properties : Direct bandgap (~1.44 eV) and low-cost processing.
  • Applications : Thin-film solar cells, though less durable than GaAs under radiation .

Research Findings

  • Radiation Resistance : GaAs:Cr sensors demonstrate superior performance in radiation-rich environments due to chromium compensation, enabling large-area manufacturing .
  • Evaporation Dynamics : High-temperature annealing of GaAs results in arsenic evaporation, forming mobile gallium droplets that influence surface processing .
  • Ternary Alloys : InGaAs heterostructures are pivotal in quantum computing and photonic integrated circuits, offering scalability beyond traditional silicon .

Biological Activity

Gallium arsenide (GaAs) is a compound that has garnered attention due to its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a comprehensive overview of GaAs's biological effects, including its immunotoxicity, carcinogenic potential, and mechanisms of action in various biological systems.

Overview of this compound

This compound is primarily known as a semiconductor material used in electronics and optoelectronics. However, its interactions with biological systems have raised concerns regarding its safety and potential therapeutic uses. GaAs is classified as both an immunotoxicant and a carcinogen , with various studies indicating its effects on cellular processes.

Immunotoxicity of this compound

Research has shown that GaAs can significantly impact immune cell function. A study investigated the effects of GaAs on macrophage cell lines and murine peritoneal macrophages, revealing that exposure increased the proteolytic activities of cathepsins L and B. This suggests that GaAs may alter gene expression and contribute to adverse biological effects by affecting macrophage function .

Summary of Macrophage Studies

Study Cell Type Findings
Macrophage cell linesIncreased cathepsin L and B activity; no change in MHC class II expression.
In vivo (rats)Induced lung tumors; chronic inflammation observed.

Carcinogenic Potential

The carcinogenicity of GaAs has been evaluated through various studies. Notably, a two-year inhalation study indicated an increased incidence of lung tumors in female rats exposed to GaAs, although no similar effects were observed in male rats or mice . The International Agency for Research on Cancer (IARC) classified GaAs as carcinogenic to humans (Group 1), emphasizing the bioavailability of arsenic and gallium ions .

Key Findings on Carcinogenicity

Study Exposure Type Results
Inhalation (2 years)Increased lung tumors in female rats; chronic inflammation noted.
Inhalation (14 weeks)Induced microcytic anemia and lung inflammation in rats and mice.

The mechanisms by which GaAs induces biological effects are complex and multifaceted. Studies utilizing RNA sequencing have identified several pathways affected by GaAs exposure, including those related to cell cycle regulation, signaling pathways (MAPK, TGF-β), and transcriptional misregulation associated with cancer .

Gene Expression Changes

A detailed analysis revealed that GaAs exposure leads to:

  • Upregulation of genes involved in cellular response to chemical stimuli .
  • Downregulation of metabolic pathways critical for cell survival.
  • Alterations in mitochondrial function leading to increased reactive oxygen species production .

Case Studies

  • In Vitro Cytotoxicity : A study on 16HBE cells demonstrated dose-dependent cytotoxicity with increased mortality at higher concentrations of GaAs particles. Significant gene expression changes were noted, correlating with pathways involved in pulmonary toxicity .
  • Animal Model Studies : Chronic exposure studies showed significant histopathological changes in lungs, including proteinosis and hyperplasia, alongside hematological alterations such as anemia .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for high-purity GaAs crystals, and how do growth parameters influence crystal quality?

  • Methodology :

  • Liquid Encapsulated Czochralski (LEC) : High-pressure growth minimizes arsenic loss; ideal for microwave devices. Monitor temperature gradients to reduce dislocations .
  • Vertical Gradient Freeze (VGF) : Lower thermal stress improves crystal uniformity. Optimize cooling rates to minimize point defects .
  • Molecular Beam Epitaxy (MBE) : Ultra-high vacuum conditions enable atomic-layer control. Use in-situ reflection high-energy electron diffraction (RHEED) to monitor surface morphology .
    • Critical Parameters : Stoichiometry (Ga:As ratio), dopant concentration (e.g., Si for n-type), and thermal stability during cooling.

Q. How are the electrical and optical properties of GaAs characterized in semiconductor research?

  • Electrical Characterization :

  • Hall Effect Measurements : Determine carrier mobility (up to 8,500 cm²/V·s in pure GaAs) and doping density .
  • Capacitance-Voltage (C-V) Profiling : Map carrier distribution across heterojunctions .
    • Optical Characterization :
  • Photoluminescence (PL) Spectroscopy : Identify bandgap transitions (1.42 eV at 300 K) and defect-related emissions .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Analyze absorption edges for purity validation .

Advanced Research Questions

Q. How can interfacial defects in GaAs heterostructures be minimized during epitaxial growth?

  • Strategies :

  • Substrate Pretreatment : Atomic hydrogen cleaning reduces oxide layers before MBE growth .
  • Buffer Layers : Grow low-temperature GaAs layers to absorb lattice mismatches (e.g., GaAs/AlGaAs interfaces) .
    • Validation Methods :
  • Transmission Electron Microscopy (TEM) : Quantify dislocation density (< 10⁵ cm⁻² for optoelectronic-grade layers) .
  • X-Ray Diffraction (XRD) : Measure lattice mismatch (< 0.1% for high-efficiency solar cells) .

Q. What analytical frameworks resolve contradictions between experimental data and theoretical models in GaAs device simulations?

  • Approach :

  • Parameter Sensitivity Analysis : Identify dominant factors (e.g., doping profiles, interface traps) using TCAD tools .
  • Experimental Cross-Validation : Compare simulated I-V curves with measured data under identical biasing conditions. Discrepancies >10% warrant re-evaluation of mobility models .
    • Case Study : Disagreements in electron saturation velocity (∼1×10⁷ cm/s) may arise from unaccounted surface states—use scanning Kelvin probe microscopy (SKPM) to map surface potentials .

Q. What safety protocols are critical when handling GaAs in laboratory settings?

  • Key Measures :

  • Containment : Use fume hoods for crystal grinding to avoid inhalation of arsenic-containing particulates .
  • Waste Disposal : Acid digestion followed by precipitation to immobilize arsenic (As³⁺) before landfill .
  • Personal Protective Equipment (PPE) : Respirators (NIOSH P100 filters) and gloves (nitrile, >0.11 mm thickness) .
    • Toxicological Note : IARC classifies GaAs as Group 1 carcinogen due to arsenic release; monitor urinary arsenic levels in chronic exposure scenarios .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on GaAs thermal stability in high-power devices?

  • Root Cause Investigation :

  • Material Variability : Compare impurity levels (e.g., carbon >10¹⁷ cm⁻³ accelerates degradation) across studies .
  • Stress Testing Conditions : Standardize temperature cycling protocols (e.g., MIL-STD-883 for military-grade diodes) .
    • Resolution Framework :
  • Failure Mode Analysis (FMEA) : Correlate thermal runaway events with defect clusters using electron beam-induced current (EBIC) imaging .

Q. Experimental Design Guidelines

Q. What considerations are vital for designing reproducible GaAs-based optoelectronic experiments?

  • Design Checklist :

  • Substrate Specifications : (100)-oriented semi-insulating GaAs wafers (resistivity >10⁷ Ω·cm) to minimize parasitic capacitance .
  • Environmental Controls : Nitrogen gloveboxes (<1 ppm O₂/H₂O) prevent surface oxidation during device fabrication .
    • Documentation : Adopt Beilstein Journal guidelines for reporting synthesis parameters (e.g., growth rate ±0.01 Å/s in MBE) .

Preparation Methods

High-Purity Material Synthesis

Horizontal Bridgman Method

Reaction Temperature (°C)Silicon Concentration (atoms/cm³)
9001×10161 \times 10^{16}
1,0003×10143 \times 10^{14}
1,2505×10135 \times 10^{13}

Czochralski Technique

The Czochralski method, while less common for GaAs due to arsenic volatility, is employed for low-defect crystals. A GaAs seed crystal is dipped into a molten gallium-arsenic solution and slowly pulled under an inert atmosphere. Challenges include arsenic loss, necessitating precise pressure control (0.1–1 atm) and boron oxide (B₂O₃) encapsulation to stabilize the melt .

Epitaxial Growth Techniques

Liquid Phase Epitaxy (LPE)

ParameterValue
Cooling Rate25°C/h
Substrate Orientation<100>
Mobility Uniformity±5% across 100 mm wafer

Vapor Phase Epitaxy (VPE)

VPE utilizes arsine (AsH₃) and trimethylgallium (TMGa) precursors in a hydrogen carrier gas. Growth rates of 1–10 µm/h are achieved at 600–800°C, with carbon and oxygen concentrations below 1015 cm310^{15}\ \text{cm}^{-3} .

Purity Control and Contamination Mitigation

Impurity Specifications

Industrial standards mandate impurity limits for raw materials:

Table 3: Maximum Allowable Impurities in 7N Gallium

ElementConcentration (µg/kg)
Si, Cu, Fe<1
Pb, Hg, Zn<5
Al, Cl, Na<10

Silica Reactivity Mitigation

The use of graphite boats coated with pyrolytic boron nitride (pBN) reduces silicon uptake by 90% compared to uncoated silica .

Advanced and Emerging Methods

Molecular Beam Epitaxy (MBE)

MBE enables atomic-layer control with background doping levels below 1014 cm310^{14}\ \text{cm}^{-3}. Challenges include high costs and low throughput.

Metalorganic Chemical Vapor Deposition (MOCVD)

MOCVD scales effectively for LED and laser diode production, with defect densities of 102103 cm210^2–10^3\ \text{cm}^{-2} .

Properties

IUPAC Name

gallanylidynearsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/As.Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRZTFJDHDCESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ga]#[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsGa, GaAs
Record name GALLIUM ARSENIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20428
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name gallium(III) arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium(III)_arsenide
Description Chemical information link to Wikipedia.
Record name Gallium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Gallium_arsenide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023779
Record name Gallium arsenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.645 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gray crystals or powder; [CAMEO], Dark gray crystals with a metallic greenish-blue sheen or gray powder.
Record name Gallium arsenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/79
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GALLIUM ARSENIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/196
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), <1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid, In water, <1 mg/ml @ 20 °C
Record name GALLIUM ARSENIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20428
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GALLIUM ARSENIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

5.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 5.3176 @ 25 °C, Lattice constant 5.6-54 Angstroms; dielectric constant 11.1; intrinsic resistivity @ 300 deg K= 3.7X10+8 ohm-cm; electron lattice mobility @ 300 deg K= 10,000 square cm/volt-sec; intrinsic charge density @ 300 deg K= 1.4X10+6/cc; electron diffusion constant @ 300 deg K= 310 square cm/sec; hole diffusion constant= 11.5 square cm/sec, 5.31
Record name GALLIUM ARSENIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20428
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GALLIUM ARSENIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GALLIUM ARSENIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/196
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

Cubic crystals, dark gray with metallic sheen, Gray cubic crystals

CAS No.

1303-00-0
Record name GALLIUM ARSENIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20428
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Gallium arsenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium arsenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium arsenide (GaAs)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gallium arsenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium arsenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALLIUM ARSENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27FC46GA44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GALLIUM ARSENIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GALLIUM ARSENIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/196
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

2260 °F (NTP, 1992), 1238 °C, 2260 °F
Record name GALLIUM ARSENIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20428
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Gallium arsenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/79
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GALLIUM ARSENIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4376
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GALLIUM ARSENIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/196
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.